molecular formula C16H18N6O2 B10983331 N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide

N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide

Cat. No.: B10983331
M. Wt: 326.35 g/mol
InChI Key: OIHZUUXWWGCPAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrole ring, a tetrazole ring, and a phenoxyacetamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide typically involves multiple steps, starting with the preparation of the individual components. The pyrrole ring can be synthesized through the Paal-Knorr synthesis, while the tetrazole ring can be prepared via the Huisgen cycloaddition reaction. The phenoxyacetamide moiety is then introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate catalysts and solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole, tetrazole, and phenoxyacetamide derivatives, such as:

  • 1-(1-methyl-1H-pyrrol-2-yl)ethanone
  • 2-acetyl-1-methylpyrrole
  • 2-acetyl-N-methylpyrrole

Uniqueness

N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various scientific research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C16H18N6O2

Molecular Weight

326.35 g/mol

IUPAC Name

N-[(1-methylpyrrol-2-yl)methyl]-2-[4-(2-methyltetrazol-5-yl)phenoxy]acetamide

InChI

InChI=1S/C16H18N6O2/c1-21-9-3-4-13(21)10-17-15(23)11-24-14-7-5-12(6-8-14)16-18-20-22(2)19-16/h3-9H,10-11H2,1-2H3,(H,17,23)

InChI Key

OIHZUUXWWGCPAT-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CNC(=O)COC2=CC=C(C=C2)C3=NN(N=N3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.